3-(2,4-Difluorophenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELQPDLVHXMGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307279 | |
| Record name | 3-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-28-6 | |
| Record name | 777-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-difluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 2,4 Difluorophenoxy Propanoic Acid
Established Synthetic Routes and Mechanistic Investigations
The creation of the 3-(2,4-difluorophenoxy)propanoic acid scaffold and the optimization of its synthesis for larger scales are critical first steps in its utilization.
Etherification Reactions for Core Scaffold Construction
The primary method for constructing the core structure of this compound is through a nucleophilic substitution reaction known as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This well-established method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org
In a typical synthesis, 2,4-difluorophenol (B48109) is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding sodium or potassium 2,4-difluorophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon component, typically a 3-halopropanoic acid derivative like ethyl 3-bromopropanoate. The reaction is an SN2 (bimolecular nucleophilic substitution) process, where the phenoxide ion displaces the halide leaving group. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the resulting ester yields the final this compound.
Reaction Scheme:
Deprotonation of Phenol: 2,4-Difluorophenol + Base → 2,4-Difluorophenoxide
Nucleophilic Attack: 2,4-Difluorophenoxide + 3-Halopropanoic acid ester → Ethyl 3-(2,4-difluorophenoxy)propanoate
Hydrolysis: Ethyl 3-(2,4-difluorophenoxy)propanoate + H₂O/H⁺ → this compound + Ethanol
The choice of base, solvent, and temperature are crucial for optimizing the reaction yield and minimizing side reactions.
Development of Efficient and Scalable Synthetic Protocols
For industrial applications, the synthesis of this compound must be both efficient and scalable. While direct large-scale synthesis protocols for this specific isomer are not extensively detailed in publicly available literature, general principles for scaling up phenoxypropanoic acid synthesis are applicable. These include optimizing reaction conditions to maximize yield and purity, which can involve the use of continuous flow reactors. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity of the final product. For similar compounds, yields have been reported to reach up to 86% under optimized conditions.
Advanced Chemical Reactivity and Functionalization Strategies
The functional groups of this compound—the carboxylic acid, the ether linkage, and the difluorinated aromatic ring—provide multiple sites for further chemical modification.
Oxidation and Reduction Processes of the Compound
The carboxylic acid group is the most reactive site for oxidation and reduction.
Reduction: The carboxylic acid can be reduced to a primary alcohol, 3-(2,4-difluorophenoxy)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemguide.co.uk The reaction is generally carried out in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
| Reducing Agent | Solvent | Product | Typical Conditions |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 3-(2,4-Difluorophenoxy)propan-1-ol | 0°C to room temperature, followed by acidic workup |
Oxidation: While the carboxylic acid group is already in a high oxidation state, the aromatic ring's stability can be influenced by the fluorine substituents. The oxidation of the corresponding primary alcohol, 3-(2,4-difluorophenoxy)propan-1-ol, back to the carboxylic acid can be achieved using various oxidizing agents. For a related isomer, potassium peroxymonosulfate (B1194676) in the presence of 2-iodobenzoic acid has been used effectively.
Coupling Reactions and Diversification of Derivatives
The carboxylic acid functional group is a versatile handle for creating a wide range of derivatives, primarily through the formation of amide and ester bonds.
Amide Coupling: The reaction of this compound with an amine to form an amide bond typically requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The process involves the formation of a reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide. luxembourg-bio.com This method is fundamental in medicinal chemistry for synthesizing libraries of compounds for biological screening.
Esterification: Esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. For the related 3-(3,5-difluorophenoxy)propanoic acid, intramolecular esterification (lactonization) has been observed upon treatment with concentrated sulfuric acid.
Palladium-Catalyzed Coupling: While the fluorine atoms on the phenyl ring are generally stable, the aromatic ring can be further functionalized. If the aromatic ring were to contain a different leaving group, such as bromine or iodine, it could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This would allow for the attachment of other aryl, alkyl, or amino groups to the aromatic core, leading to a vast array of complex derivatives.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers
This compound itself is an achiral molecule. However, if a substituent is introduced at the α- or β-position of the propanoic acid chain (the C2 or C3 position), a chiral center is created, and the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure derivatives is often crucial in pharmaceutical applications, as different enantiomers can have vastly different biological activities. viamedica.pl
Stereoselective Synthesis: This approach aims to create predominantly one enantiomer from the beginning. Methods often involve the use of chiral auxiliaries or catalysts. For example, Evans chemistry can be employed for the stereoselective synthesis of related propanoic acid derivatives. nih.gov
Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. A common method is enzymatic resolution. Lipases are frequently used to selectively catalyze the hydrolysis of an ester of one enantiomer, leaving the other enantiomer's ester unreacted. mdpi.comresearchgate.net This allows for the separation of the hydrolyzed acid from the unreacted ester. mdpi.com Chiral chromatography, particularly using high-performance liquid chromatography (HPLC) with a chiral stationary phase, is another powerful technique for both analytical and preparative separation of enantiomers. mdpi.comnih.gov
| Technique | Principle | Common Reagents/Tools |
|---|---|---|
| Enzymatic Resolution | Selective enzymatic reaction (e.g., hydrolysis) on one enantiomer of a racemic ester. mdpi.comresearchgate.net | Lipases (e.g., Amano PS, Candida rugosa lipase). viamedica.plmdpi.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Chiral HPLC columns (e.g., Chiralcel OJ-H). mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 2,4 Difluorophenoxy Propanoic Acid and Its Derivatives
Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of 3-(2,4-Difluorophenoxy)propanoic acid. Analysis of the vibrational modes of the constituent functional groups—the carboxylic acid, the ether linkage, and the difluorinated aromatic ring—allows for detailed conformational analysis and the study of non-covalent interactions, such as hydrogen bonding.
The carboxylic acid group exhibits highly characteristic vibrational frequencies. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, generally in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding which leads to the formation of centrosymmetric dimers in the solid state. nih.gov The carbonyl (C=O) stretching vibration is another strong, characteristic peak, usually observed between 1700 and 1725 cm⁻¹. The position of this band can shift depending on the degree and nature of hydrogen bonding.
The difluorosubstituted benzene (B151609) ring gives rise to several distinct vibrations. The C-F stretching modes are typically strong and appear in the 1300-1100 cm⁻¹ region of the FT-IR spectrum. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching modes result in a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions of these bands. asianjournalofphysics.com The ether linkage (Ar-O-C) is characterized by its asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1275-1000 cm⁻¹ range.
Computational studies, often employing Density Functional Theory (DFT), are used alongside experimental data to assign vibrational modes accurately. nih.gov By comparing experimental spectra with theoretical predictions, researchers can elucidate the preferred conformational states of the molecule, such as the orientation of the propanoic acid chain relative to the phenoxy ring. mdpi.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Ether Linkage | C-O-C stretch | 1275 - 1000 |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often above 10 ppm, due to its acidic nature. The two methylene (B1212753) groups (-O-CH₂-CH₂-) of the propanoic acid chain present as two distinct multiplets. The methylene group adjacent to the ether oxygen (-O-CH₂) would appear as a triplet at approximately 4.2-4.3 ppm. The other methylene group, adjacent to the carbonyl group (-CH₂-COOH), would also be a triplet, but shifted further upfield to around 2.8-2.9 ppm. The aromatic protons on the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, appearing in the 6.8-7.4 ppm range.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. docbrown.info The carbons of the aromatic ring would have chemical shifts between 105 and 165 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon attached to the ether oxygen is also significantly deshielded. The two methylene carbons would be found further upfield, typically in the 30-70 ppm range. docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad s) | ~178 |
| Ar-H | 6.8 - 7.4 (m) | 105 - 165 |
| -O-CH₂- | ~4.3 (t) | ~65 |
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound, as well as for identifying and characterizing impurities. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak can be readily observed. For this compound (C₉H₈F₂O₃), the expected monoisotopic mass is approximately 202.04 Da. uni.lu In ESI-MS, adducts such as [M+H]⁺ (m/z 203.05), [M+Na]⁺ (m/z 225.03), and [M-H]⁻ (m/z 201.04) are commonly detected. uni.lu
Under harder ionization conditions like electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of carboxylic acids is well-understood. libretexts.org For this compound, characteristic fragmentation pathways would include:
Cleavage of the ether bond: This can lead to the formation of a 2,4-difluorophenoxy radical and a charged propanoic acid fragment, or a charged 2,4-difluorophenoxide ion (m/z 129) and a propanoic acid radical.
Loss of the carboxyl group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a COOH radical (45 Da), leading to a significant fragment ion. libretexts.org
McLafferty rearrangement: This is a common fragmentation pathway for carboxylic acids and could lead to the elimination of a neutral alkene molecule.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass to several decimal places, which in turn enables the calculation of the elemental formula, confirming the identity of the compound and its fragments with high confidence.
Table 3: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₉H₈F₂O₃]⁺ | 202.04 |
| [M+H]⁺ | [C₉H₉F₂O₃]⁺ | 203.05 |
| [M-H]⁻ | [C₉H₇F₂O₃]⁻ | 201.04 |
| [C₆H₃F₂O]⁻ | [C₆H₃F₂O]⁻ | 129.01 |
Ultraviolet-Visible Spectroscopy and Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2,4-difluorophenyl group. Substituted benzene rings typically exhibit two main absorption bands arising from π → π* transitions.
The more intense band (the E2-band) usually appears at shorter wavelengths (around 200-220 nm), while a less intense, fine-structured band (the B-band) is observed at longer wavelengths (around 250-280 nm). The presence of the oxygen atom of the ether linkage (an auxochrome) and the two fluorine atoms can cause a bathochromic shift (shift to longer wavelengths) and changes in the intensity of these absorption bands compared to unsubstituted benzene. The carboxylic acid group itself is a weak chromophore, with its n → π* transition occurring at a wavelength that is often masked by the stronger absorptions of the aromatic ring. UV-Vis spectroscopy is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. Data for related compounds can be found in spectral databases. uv-vis-spectral-atlas-mainz.org
Chromatographic Techniques for Purity Assessment and Separation of Analogs
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and related analogs.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. A nonpolar stationary phase, such as C18-silica, is used with a polar mobile phase, typically a mixture of water (often buffered and containing an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its polarity, this compound would elute at a characteristic retention time under specific conditions.
Detection is most commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~260-270 nm). The purity of a sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be validated to be highly sensitive and accurate for quantifying impurities, even at very low levels. researchgate.net For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound.
Crystallography and Solid-State Structural Investigations of Related Analogues
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, analysis of closely related analogues like 3-(2-Fluorophenoxy)propanoic acid provides significant insight. nih.gov
The conformation of the molecule is also revealed. For instance, the dihedral angle between the plane of the benzene ring and the carboxyl group plane is a key conformational parameter. In 3-(2-Fluorophenoxy)propanoic acid, this angle is 79.4(3)°, indicating a significantly twisted conformation. nih.gov Such structural details are crucial for understanding the physical properties of the compound and for designing new materials, as crystal packing can be influenced by introducing specific functional groups to encourage desired intermolecular interactions. researchgate.net
Table 4: Crystallographic Data for the Analogue 3-(2-Fluorophenoxy)propanoic Acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉FO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.934 (16) |
| b (Å) | 4.974 (5) |
| c (Å) | 13.098 (14) |
| β (°) | 110.546 (12) |
Computational Chemistry and Molecular Modeling Studies of 3 2,4 Difluorophenoxy Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 3-(2,4-Difluorophenoxy)propanoic acid. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. sapub.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenoxy ring, while the LUMO would likely be distributed over the carboxylic acid group, which acts as an electron acceptor. This distribution facilitates intramolecular charge transfer, a process that is crucial for many chemical reactions and biological interactions. nih.gov The energy of these orbitals dictates the molecule's ability to act as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). youtube.com
Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids, and serve to demonstrate the type of data generated from such analyses.)
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.85 | Represents the ability to donate electrons. |
| LUMO Energy | -1.20 | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability and low reactivity. |
| Ionization Potential | 6.85 | Energy required to remove an electron. |
| Electron Affinity | 1.20 | Energy released when an electron is added. |
This is an interactive data table. Users can sort and filter the data.
Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR) vibrational frequencies. mdpi.com By calculating the vibrational modes of this compound, researchers can assign the characteristic peaks observed in an experimental IR spectrum to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, O-H, C-F). This correlation between theoretical and experimental data is invaluable for structural confirmation. mdpi.com
For instance, calculations would predict a strong vibrational mode corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically in the range of 1700-1750 cm⁻¹. Another key prediction would be the broad O-H stretching vibration from the carboxylic acid, as well as distinct frequencies for the C-F bond stretches on the aromatic ring.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility and interactions with their environment. nih.gov For this compound, MD simulations are particularly useful for exploring the rotational freedom around the ether linkage and the propanoic acid side chain. These simulations can map out the potential energy surface, identifying the most stable, low-energy conformations of the molecule.
Molecular Docking and Virtual Screening in Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. technologynetworks.comresearchgate.net This method is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific biological target, such as an enzyme or a receptor. ethz.ch This process is known as virtual screening. nih.govfrontiersin.org
The 3D structure of this compound can be docked into the binding sites of various proteins to identify potential biological targets. The docking process calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower (more negative) score typically indicates a more favorable binding interaction. For example, studies on similar fluorinated propanoic acid derivatives have used virtual screening and MD simulations to identify novel inhibitors for targets like the Macrophage Migration Inhibitory Factor (MIF). researchgate.net This suggests that this compound could be screened against various enzymes implicated in inflammatory diseases or other conditions.
Table 2: Illustrative Molecular Docking Results for this compound against Potential Biological Targets (Note: These targets and scores are hypothetical and for illustrative purposes only.)
| Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Implication |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Anti-inflammatory activity |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -7.5 | Metabolic regulation |
| Macrophage Migration Inhibitory Factor (MIF) | 1MIF | -7.9 | Anti-inflammatory, autoimmune diseases |
| Toll-like receptor 4 (TLR4) | 4G8A | -6.8 | Modulation of immune response |
This is an interactive data table. Users can sort and filter the data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. mdpi.com
To build a QSAR model for a class of compounds including this compound, researchers would first synthesize a series of related analogues with varying substituents. The biological activity of these compounds would be measured experimentally. Then, a wide range of molecular descriptors (physicochemical properties like logP, molecular weight, polar surface area, and quantum chemical parameters) would be calculated for each molecule. Statistical methods are then used to create a mathematical equation that correlates a subset of these descriptors with the observed biological activity. researchgate.net Such a model could predict, for example, the inhibitory concentration (IC₅₀) of new phenoxypropanoic acid derivatives against a specific enzyme, thereby guiding the synthesis of more potent compounds.
Biological Activities and Mechanistic Investigations of 3 2,4 Difluorophenoxy Propanoic Acid
Enzyme Inhibition and Receptor Modulation: Mechanistic Insights
The biological effects of 3-(2,4-Difluorophenoxy)propanoic acid and related compounds are rooted in their ability to interact with and modulate the function of specific proteins, such as enzymes and cellular receptors. The core structure, featuring a phenoxy ring linked to a propanoic acid moiety, provides a scaffold that can be recognized by various biological targets. The propanoic acid group can participate in electrostatic interactions or hydrogen bonding, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The strategic placement of two fluorine atoms on the phenyl ring introduces unique electronic properties that can profoundly influence these interactions, enhancing binding affinity and altering the molecule's mechanism of action.
The propanoic acid scaffold is a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. These agents typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. Structurally related compounds, such as Fenoprofen (2-(3-Phenoxyphenyl)propanoic acid), are known NSAIDs used to relieve symptoms of arthritis. chemsrc.com Furthermore, recent studies on novel phenoxy acetic acid derivatives have identified potent and selective COX-2 inhibitors, reinforcing the potential of this chemical class in modulating inflammatory pathways. mdpi.com
While the structural similarity of this compound to known anti-inflammatory agents suggests a potential role in modulating prostaglandin (B15479496) synthesis, specific research detailing its direct inhibitory activity on COX enzymes or its efficacy in models of inflammation is not extensively documented in the current scientific literature.
Targeting bacterial virulence, rather than bacterial viability, represents an emerging strategy to combat antimicrobial resistance. This approach aims to disarm pathogens without exerting strong selective pressure for the development of resistance. Many Gram-negative bacteria utilize a Type III Secretion System (T3SS) to inject virulence factors directly into host cells, a critical step in pathogenesis.
The broader class of phenylpropanoic acid derivatives has been explored for antimicrobial properties. For instance, naturally occurring chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated selective activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net Other synthetic libraries based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have yielded compounds with potent activity against multidrug-resistant ESKAPE pathogens. nih.gov These findings highlight the potential of the propanoic acid framework in the development of new anti-infective agents. nih.gov However, specific investigations into the ability of this compound to inhibit bacterial virulence factors, such as the T3SS, are not available in the reviewed literature.
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. Inhibitors of this enzyme are of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders. The mechanism of many known tyrosinase inhibitors involves chelating the copper ions within the enzyme's active site. This interaction is often facilitated by phenolic hydroxyl groups. For example, compounds featuring a 2,4-dihydroxyphenyl moiety, such as (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, are recognized as highly potent tyrosinase inhibitors. nih.gov
In this compound, the hydroxyl groups are replaced by fluorine atoms. Fluorine is highly electronegative but is a very weak hydrogen bond donor and cannot chelate copper ions in the same manner as a hydroxyl group. This fundamental structural and electronic difference makes it mechanistically unlikely to function as a conventional tyrosinase inhibitor. Correspondingly, there is no scientific evidence to suggest that this compound possesses tyrosinase-inhibiting activity.
Beyond the speculative roles in inflammation and infection, evidence suggests that the phenoxypropanoic acid scaffold may interact with a different class of molecular targets: the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors (with subtypes α, γ, and δ) that play crucial roles in the regulation of metabolism, cellular development, and inflammation. nih.gov
Several patents and studies identify phenoxypropanoic acid compounds as potential PPAR agonists. google.comgoogle.comjustia.com These compounds bind to and activate PPARs, initiating a signaling cascade that alters the expression of numerous genes. For example, the activation of PPARs is a therapeutic strategy for managing metabolic disorders like dyslipidemia and type 2 diabetes. The engagement of PPARs by phenoxypropanoic acid derivatives represents a plausible and specific mechanism of action that could underlie a range of biological effects. researchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. Structure-Activity Relationship (SAR) studies aim to decipher these connections by systematically modifying the chemical structure and observing the resulting changes in biological potency and selectivity. For phenoxypropanoic acids, key areas for modification include the substitution pattern on the phenyl ring, the length and branching of the acid side chain, and the nature of the linker between these two moieties.
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, as this small, highly electronegative atom can induce significant changes in a molecule's properties. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, which affects ionization state and cell permeability.
The specific placement of fluorine atoms on the phenyl ring is critical, as different isomers can exhibit vastly different biological profiles. The 2,4-difluoro substitution pattern in this compound creates a distinct electronic distribution across the aromatic ring compared to other isomers, such as the 3,5-difluoro or 2,5-difluoro variants. This unique electronic signature directly influences how the molecule is recognized by its biological target.
For instance, in a study of phenoxybenzamides with antiplasmodial activity, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy group led to a distinct decrease in activity, highlighting the favorable impact of the fluorine atom. nih.gov The position of the fluorine affects the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which are crucial for precise docking into a protein's binding pocket. The table below illustrates how different substitution patterns on the phenoxypropanoic acid scaffold result in distinct chemical entities, each with a potentially unique biological activity profile.
Table 1: Isomers and Related Derivatives of Fluorinated Phenoxypropanoic Acid
| Compound Name | Molecular Formula | Substitution Pattern |
|---|---|---|
| This compound | C₉H₈F₂O₃ | 2,4-difluoro |
| 3-(3,5-Difluorophenoxy)propanoic acid | C₉H₈F₂O₃ | 3,5-difluoro |
| 3-(2,5-Difluorophenoxy)propanoic acid | C₉H₈F₂O₃ | 2,5-difluoro |
| 3-(3,4-Difluorophenoxy)propanoic acid | C₉H₈F₂O₃ | 3,4-difluoro |
This variation underscores the principle that molecular recognition is highly sensitive to the precise arrangement of functional groups. Therefore, the 2,4-difluoro pattern of the titular compound is a key determinant of its specific interactions with enzymes or receptors, distinguishing it from its other fluorinated isomers.
Role of the Propanoic Acid Moiety in Receptor Binding and Enzyme Catalysis
The propanoic acid moiety is a key structural feature of this compound, and while detailed studies on its specific role in the context of this particular molecule are not extensively available, its general functions in similar compounds have been characterized. The carboxylic acid group of the propanoic acid is capable of participating in significant intermolecular interactions such as hydrogen bonding and electrostatic interactions. These interactions are crucial for the binding of the molecule to the active sites of enzymes or the ligand-binding domains of receptors.
In the broader class of phenoxypropanoic acid derivatives, the propanoic acid moiety often serves as an anchor, correctly positioning the phenoxy group within the binding pocket of a biological target. The carboxylate group, being ionized at physiological pH, can form strong ionic bonds with positively charged amino acid residues, such as arginine or lysine, within a protein. This interaction can be a primary determinant of the binding affinity and specificity of the compound.
While specific enzymatic targets for this compound are not well-documented in publicly available literature, in related compounds, the propanoic acid group is known to be involved in the catalytic mechanism of certain enzymes. For instance, it can act as a proton donor or acceptor, or it can be involved in the stabilization of transition states during an enzymatic reaction. The precise role, however, is highly dependent on the specific enzyme and the geometry of its active site.
Influence of Stereochemistry on Biological Activity and Mechanistic Divergence
The concept of stereochemistry is fundamental in pharmacology and molecular biology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
General principles of stereochemistry in drug action suggest that the two enantiomers could have quantitative or even qualitative differences in their biological profiles. For example, one enantiomer might be a potent agonist at a particular receptor, while the other could be a weak agonist, an antagonist, or even inactive. This divergence in activity arises from the different ways the enantiomers can fit into a chiral binding site. A hypothetical interaction of the enantiomers of this compound with a receptor is depicted below, illustrating how only one enantiomer may achieve the optimal orientation for binding.
| Aspect | (R)-enantiomer | (S)-enantiomer |
| Receptor Binding Affinity | Potentially Higher or Lower | Potentially Higher or Lower |
| Enzyme Inhibition | Potentially More or Less Potent | Potentially More or Less Potent |
| Metabolic Fate | May be metabolized differently | May be metabolized differently |
| Biological Activity | Could be the active form (eutomer) | Could be the less active or inactive form (distomer) |
This table represents a hypothetical scenario based on general principles of stereochemistry, as specific data for this compound is not available.
Cellular and Molecular Responses Induced by this compound
Detailed investigations into the specific cellular and molecular responses elicited by this compound are not extensively reported in the available scientific literature. Consequently, a comprehensive profile of its effects on cellular signaling pathways, gene expression, or other molecular events cannot be provided at this time.
For many compounds in the broader class of phenoxyalkanoic acids, biological effects are often initiated by their interaction with specific cellular targets, which in turn triggers a cascade of downstream molecular events. These can include the modulation of transcription factors, alterations in the phosphorylation state of signaling proteins, and changes in the expression levels of various genes. However, without specific studies on this compound, any discussion of its cellular and molecular effects would be speculative.
Future research in this area would be necessary to elucidate the precise mechanisms by which this compound may influence cellular function. Such studies could involve a range of modern molecular biology techniques, as outlined in the hypothetical research plan below.
| Research Area | Potential Experimental Approaches |
| Target Identification | Affinity chromatography, yeast two-hybrid screening, computational docking |
| Signaling Pathway Analysis | Western blotting for key signaling proteins, reporter gene assays |
| Gene Expression Profiling | Microarray analysis, RNA-sequencing |
| Cellular Phenotype Assessment | Cell viability assays, migration assays, cell cycle analysis |
This table outlines potential future research directions and does not represent completed studies on this compound.
Potential Applications and Future Research Directions for 3 2,4 Difluorophenoxy Propanoic Acid
Role as a Key Intermediate in Medicinal Chemistry and Drug Discovery Programs
The molecular architecture of 3-(2,4-Difluorophenoxy)propanoic acid and its analogues makes them valuable intermediates in the synthesis of more complex, biologically active molecules. ontosight.ai The propanoic acid moiety offers a reactive handle for chemical modification, while the difluorophenoxy group can influence the compound's pharmacokinetic properties and binding affinity to biological targets. ontosight.ai The fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of a potential drug molecule.
Derivatives of phenylpropanoic acids are widely investigated for their potential as pharmacological agents due to their capacity to interact with a variety of biological targets. ontosight.ai For example, the related compound 3-(2-Fluorophenoxy)propanoic acid serves as a crucial intermediate in the synthesis of 8-fluorochroman-4-one, highlighting the role of this class of compounds as building blocks for creating complex heterocyclic systems with therapeutic potential. nih.gov The modular nature of these compounds allows for systematic modifications, enabling chemists to fine-tune their properties for specific drug discovery programs.
Development of Novel Therapeutic Agents Utilizing the Phenoxypropanoic Acid Scaffold
The phenoxypropanoic acid scaffold is a privileged structure in drug development, forming the core of various therapeutic agents. Its derivatives have been investigated for a wide range of medical conditions, including cancer, microbial infections, and metabolic disorders.
Research has shown that certain phenoxypropanoic acid derivatives possess significant anticancer properties. nih.gov For instance, compounds like 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) and its analogue SH80 have been found to be effective against malignant cell types that are resistant to common antitumor agents. researchgate.net These compounds can induce cell death through pathways such as autophagy. researchgate.net The broader class of 2-arylpropionic acid derivatives has also been explored for antiproliferative activities against various cancer cells. nih.gov
Beyond oncology, this scaffold is a foundation for developing new antimicrobial agents. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com The phenoxy group is also a key feature in compounds designed as hypolipidemic agents, which can lower triglyceride and total cholesterol levels. nih.gov Receptor docking studies suggest these compounds may activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov Furthermore, the phenoxyacetic acid moiety has been identified as a critical substructure for the biological activity of Omidenepag Isopropyl, a prostaglandin (B15479496) EP2 receptor agonist used in ophthalmology. mdpi.com
| Compound Class/Example | Therapeutic Area | Potential Biological Target/Mechanism of Action | Source(s) |
|---|---|---|---|
| Quinoxaline Phenoxypropionic Acids (e.g., XK469) | Anticancer | Topoisomerase IIβ inhibition; Induction of autophagy | researchgate.net |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial | Targets multidrug-resistant bacteria and fungi | mdpi.com |
| Phenoxyalkylcarboxylic Acids | Hypolipidemic | PPARα activation | nih.gov |
| Phenoxyacetic Acid Moiety (in Omidenepag Isopropyl) | Ophthalmology (Glaucoma) | Prostaglandin EP2 receptor agonism | mdpi.com |
Exploration in Agrochemical Research, Including Herbicidal Properties
The phenoxypropanoic acid structure is a cornerstone of modern agrochemical research, particularly in the development of herbicides. google.comsigmaaldrich.com These compounds, often referred to as "fops," are known for their effectiveness against gramineous (grassy) weeds while showing selectivity for broad-leaf crops. tandfonline.comwikipedia.org
The mechanism of action for many of these herbicides involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the synthesis of fatty acids in plants. wikipedia.orgmdpi.com By blocking this enzyme, the herbicides disrupt cell membrane formation, leading to the death of the weed. mdpi.com The biological activity is often stereospecific, with the (2R)-isomer being the active form that binds to the plant's ACCase. wikipedia.orgwikipedia.org
Numerous commercial herbicides are based on this scaffold, including fluazifop-butyl, quizalofop-ethyl, and fenoxaprop-P-ethyl. tandfonline.commdpi.com Research continues to generate novel derivatives by modifying the aromatic portion of the molecule to enhance potency and spectrum of activity. tandfonline.com For example, synthesizing derivatives with an imidazo[1,2-a]pyridine (B132010) moiety has produced compounds with herbicidal activity comparable to commercial standards. tandfonline.com Furthermore, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a key intermediate in the synthesis of many modern aryloxyphenoxypropionic acid herbicides, underscoring the industrial importance of this chemical class. nih.gov
| Herbicide Class/Example | Primary Target | Mechanism of Action | Source(s) |
|---|---|---|---|
| Aryloxyphenoxypropionates ("fops") | Gramineous (grassy) weeds | Inhibition of Acetyl-CoA Carboxylase (ACCase) | wikipedia.orgmdpi.com |
| Phenoxy Auxins (e.g., Dichlorprop, Fenoprop) | Broad-leaf weeds | Mimic the growth hormone auxin, causing uncontrolled growth | wikipedia.orgwikipedia.org |
| Imidazo[1,2-a]pyridine derivatives | Gramineous weeds | Presumed ACCase inhibition | tandfonline.com |
Contributions to Advanced Materials Science Research (e.g., precursors for specialized polymers or NLO materials)
Beyond biological applications, the structural features of this compound suggest its potential as a precursor in advanced materials science. The propanoic acid group can undergo polymerization to form polyacrylates, which are used in a variety of materials including detergents, superabsorbent polymers, paints, and varnishes. essentialchemicalindustry.org The phenoxy side group, particularly with its fluorine substituents, could impart unique properties such as thermal stability, hydrophobicity, and altered refractive indices to the resulting polymers.
The compound and its derivatives are also of interest in the field of nonlinear optical (NLO) materials. jhuapl.edutcichemicals.com Organic molecules can exhibit significant NLO properties, which are crucial for technologies like optical communications, data processing, and frequency conversion of laser light. tcichemicals.comazooptics.com Efficient organic NLO materials often possess delocalized π-electron systems, which are present in the aromatic ring of the phenoxy group. tcichemicals.com By functionalizing the phenoxypropanoic acid scaffold, it may be possible to engineer molecules with large nonlinear susceptibilities, a key requirement for NLO applications. rochester.edu The development of such materials, often through techniques known as "molecular engineering," allows for the deliberate design of molecules that can be incorporated into crystals or polymers for specific optical functions. jhuapl.edu
Investigation of Metabolic Fate and Biotransformation Pathways in Biological Systems
Understanding the metabolic fate of phenoxypropanoic acids is crucial for both drug development and environmental science. Studies have shown that these compounds undergo biotransformation in biological systems. In isolated rat liver mitochondria, ω-(phenoxy)alkanoic acids, including 3-(phenoxy)propanoic acid derivatives, are metabolized via the β-oxidation pathway to yield phenolic products. nih.gov The rate of this biotransformation can be significantly influenced by the substitution pattern on the phenoxy ring. nih.gov
Microbial systems also play a role in the biotransformation of these compounds. For instance, the fungus Beauveria bassiana can hydroxylate R-2-phenoxypropionic acid to produce R-2-(4-hydroxyphenoxy)propionic acid. researchgate.net This specific hydroxylation at the C-4 position of the phenyl ring is a key step in the biotechnological production of herbicide intermediates. researchgate.net These studies demonstrate that key metabolic pathways for this class of compounds include both side-chain degradation (β-oxidation) and ring modification (hydroxylation), providing insight into how they are processed and cleared in various organisms.
Emerging Research Areas and Unexplored Biological Target Identification Initiatives
Future research on this compound and its derivatives is poised to explore new therapeutic areas and identify novel biological targets. The structural versatility of the phenoxypropanoic acid scaffold makes it an attractive starting point for probing complex biological pathways.
Emerging initiatives focus on designing derivatives to target specific enzymes or receptors that are implicated in a range of diseases. mdpi.com For example, based on the known anticancer activity of related compounds, future work could focus on identifying new intracellular targets beyond topoisomerase IIβ or mTOR that are involved in cancer cell survival and proliferation. researchgate.netmdpi.com The anti-inflammatory potential of arylpropionic acids could be expanded by exploring non-COX targets to develop novel therapeutics with different mechanisms of action. nih.gov
In agrochemical research, there is a continuous need to develop herbicides with new modes of action to combat weed resistance. This involves screening phenoxypropanoic acid libraries against new plant-specific enzymes or pathways. Furthermore, the unique physicochemical properties imparted by the difluorophenoxy group could be exploited in other areas, such as the development of probes for chemical biology or as functional monomers for novel biocompatible materials. The systematic exploration of structure-activity relationships will be key to unlocking the full potential of this promising chemical scaffold. nih.gov
Q & A
What are the common synthetic routes for 3-(2,4-Difluorophenoxy)propanoic acid, and how do their yields compare?
Answer:
Two primary methods are used for synthesizing phenoxypropanoic acid derivatives:
- Method A : Reacting β-propiolactone with substituted phenols (e.g., 3,4-difluorophenol) under acidic conditions. This method yields ~49% for 3-(3,4-difluorophenoxy)propanoic acid but may require optimization for the 2,4-difluoro isomer due to steric and electronic effects .
- Method B : Using acrylonitrile and phenols, followed by hydrolysis. This approach achieves higher yields (~72%) for analogous compounds, suggesting potential applicability for the 2,4-difluoro derivative with adjusted reaction parameters .
For the closely related 2-(2,4-difluorophenoxy)propanoic acid , a modified protocol using 2,4-difluorophenol and acrylonitrile achieved 92% yield, highlighting the importance of precursor selection and reaction time control .
Table 1 : Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| β-Propiolactone route | β-propiolactone + phenol | 49 | |
| Acrylonitrile route | Acrylonitrile + phenol | 72–92 |
How can researchers optimize the synthesis of this compound to improve yields beyond 70%?
Answer:
Key strategies include:
- Catalyst optimization : Using Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution in the phenol ring .
- Temperature control : Maintaining temperatures between 60–80°C to balance reaction kinetics and side-product formation .
- Purification techniques : Employing recrystallization or column chromatography to isolate high-purity products, as demonstrated for 2-(2,4-difluorophenoxy)propanoic acid .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H-NMR spectroscopy : Resolves aromatic proton splitting patterns (e.g., δ 6.97–6.69 ppm for difluorophenyl groups) and confirms propanoic acid chain conformation .
- LC-MS/MS : Detects trace impurities and verifies molecular weight (e.g., [M+H]+ = 216.1 for related compounds) .
- GC-MS : Validates purity and thermal stability, especially for volatile derivatives .
What is the mechanism of this compound as a tyrosinase inhibitor, and how do its inhibitory constants compare to analogs?
Answer:
While direct data on this compound is limited, structurally similar 3-(2,4-dihydroxyphenyl)propanoic acid acts as a competitive tyrosinase inhibitor with:
Fluorine substitution may enhance binding affinity due to increased electronegativity and hydrophobic interactions. Researchers should conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) to validate these hypotheses .
How should researchers resolve contradictory data in enzyme inhibition studies involving fluorinated phenoxypropanoic acids?
Answer:
- Control experiments : Include positive controls (e.g., kojic acid for tyrosinase) and validate substrate specificity.
- Statistical rigor : Use triplicate measurements and ANOVA to assess reproducibility .
- Structural verification : Confirm compound identity via NMR and HRMS to rule out degradation products .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While specific toxicity data is limited, protocols for analogous chlorinated phenoxy acids include:
- Personal protective equipment (PPE) : Acid-resistant gloves, indirect-vent goggles, and lab coats .
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Decontamination : Promptly remove contaminated clothing and wash skin with soap/water .
How can structure-activity relationship (SAR) studies guide the design of more potent fluorinated phenoxypropanoic acid derivatives?
Answer:
- Electron-withdrawing groups : Fluorine atoms at the 2,4-positions enhance electrophilicity, potentially improving enzyme binding .
- Chain length : Propanoic acid chains optimize steric compatibility with enzyme active sites compared to shorter/longer analogs .
- Substituent positioning : Meta/para fluorine placement (vs. ortho) reduces steric hindrance in enzyme-substrate complexes .
Table 2 : SAR Trends in Phenoxypropanoic Acids
What advanced methodologies are used to quantify environmental persistence of fluorinated phenoxypropanoic acids?
Answer:
- High-resolution mass spectrometry (HRMS) : Detects trace levels in water matrices (e.g., LOD = 0.1 ng/L) .
- Stable isotope labeling : Uses deuterated analogs (e.g., 3,5-difluorobenzoic acid-d3) as internal standards for accurate quantification .
- Degradation studies : Assess hydrolytic stability under varied pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
